
4-Methyl-3-nitropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitropentan-2-one is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is a branched nitroalkane with a molecular formula of C6H11NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitropentan-2-one can be achieved through several methods:
Nitration of Alkanes: This method involves the direct substitution of hydrocarbons with nitric acid.
Displacement Reactions: Another method involves the displacement of halides with nitrite ions.
Oxidation of Amines: Primary amines can be oxidized to nitro compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitropentan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo further oxidation to form nitro alcohols or nitro acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Sodium nitrite, halides, or other nucleophiles.
Major Products
Reduction: 4-Methyl-3-aminopentan-2-one.
Oxidation: 4-Methyl-3-nitropentanoic acid.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitropentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Research into the pharmacological properties of nitro compounds has led to the development of drugs with antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the production of photoreactive materials, such as photoresists and UV-curing materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitropentan-2-one involves its interaction with various molecular targets and pathways:
Electron-Withdrawing Effects: The nitro group exerts strong electron-withdrawing effects, which influence the reactivity of the compound.
Enzyme Interactions: In biological systems, the compound can interact with enzymes such as nitroreductases, leading to the reduction of the nitro group to an amine group.
Comparison with Similar Compounds
Properties
CAS No. |
59906-52-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-methyl-3-nitropentan-2-one |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(5(3)8)7(9)10/h4,6H,1-3H3 |
InChI Key |
YKIMENAVVSMPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


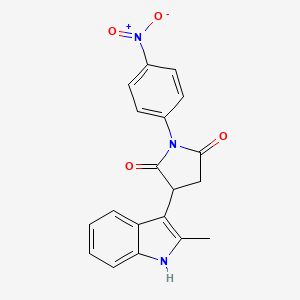
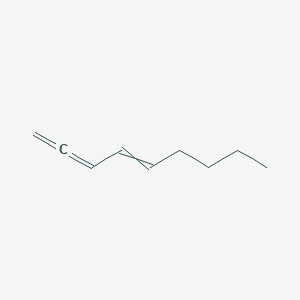
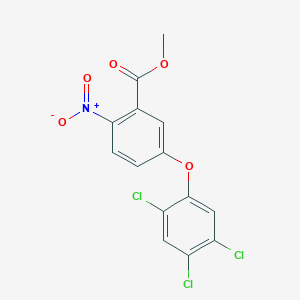


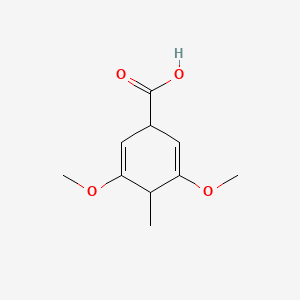
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)
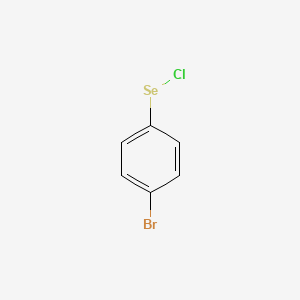
![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)




![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
